2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridazinone ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves multiple steps, starting with the preparation of the pyridazinone and thiazole intermediates. The cyclopropyl group is introduced through a cyclopropanation reaction, while the thiazole ring is synthesized via a condensation reaction involving appropriate precursors. The final step involves coupling the pyridazinone and thiazole intermediates under specific conditions, such as the use of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridazinone and thiazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
- 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
- ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
Uniqueness
Compared to similar compounds, 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide stands out due to its combination of a cyclopropyl group, a pyridazinone ring, and a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic molecule that exhibits significant biological activity. Its unique structure combines a pyridazinone core with cyclopropyl and thiazole functionalities, suggesting potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18FN3O3S, with a molecular weight of approximately 355.41 g/mol. The structure is characterized by:
- Cyclopropyl Group : Contributes to the compound's rigidity and potential interaction with biological targets.
- Pyridazinone Core : Known for its diverse pharmacological properties.
- Thiazole Moiety : Often associated with antimicrobial and anticancer activities.
Anticonvulsant Activity
Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, thiazole derivatives have shown effectiveness in picrotoxin-induced convulsion models. The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance activity, which may be applicable to our compound as well .
Anticancer Potential
The pyridazinone derivatives are recognized for their anticancer activities. A study demonstrated that certain pyridazinone compounds exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The presence of specific substituents on the phenyl ring influenced the cytotoxic potency .
Antimicrobial Properties
Thiazole-containing compounds are frequently investigated for antimicrobial activity. The incorporation of a thiazole ring in our compound may confer similar properties, making it a candidate for further exploration in antimicrobial research.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with receptors could modulate signaling pathways relevant to its pharmacological effects.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-15-5-3-14(4-6-15)20-23-16(12-28-20)9-10-22-18(26)11-25-19(27)8-7-17(24-25)13-1-2-13/h3-8,12-13H,1-2,9-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCTNJULOCFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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